molecular formula C19H18FN3O2 B6694787 N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-1-phenylpyrazole-4-carboxamide

N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-1-phenylpyrazole-4-carboxamide

Cat. No.: B6694787
M. Wt: 339.4 g/mol
InChI Key: KKPWJCBSVTXDGU-UHFFFAOYSA-N
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Description

N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-1-phenylpyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a phenyl group and a carboxamide group, along with a fluoro-methoxyphenyl moiety. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Properties

IUPAC Name

N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2/c1-13(14-8-9-17(20)18(10-14)25-2)22-19(24)15-11-21-23(12-15)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPWJCBSVTXDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)OC)NC(=O)C2=CN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-1-phenylpyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the phenyl group at the 1-position and the carboxamide group at the 4-position.

    Introduction of the Fluoro-Methoxyphenyl Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-1-phenylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-1-phenylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-fluoro-3-methoxyphenyl)ethyl]-1-phenylpyrazole-4-carboxamide: shares structural similarities with other pyrazole derivatives, such as:

Uniqueness

The presence of both fluoro and methoxy groups on the phenyl ring, along with the specific substitution pattern on the pyrazole ring, imparts unique chemical and biological properties to this compound. These features may enhance its binding affinity to certain biological targets and influence its reactivity in chemical reactions.

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